molecular formula C18H12N2O3S5 B4303393 2-METHOXY-7,7-DIMETHYL-4-(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)-10-THIOXO-7,10-DIHYDRO[1,2]DITHIOLO[3,4-C]PYRROLO[3,2,1-IJ]QUINOLIN-5-ONE

2-METHOXY-7,7-DIMETHYL-4-(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)-10-THIOXO-7,10-DIHYDRO[1,2]DITHIOLO[3,4-C]PYRROLO[3,2,1-IJ]QUINOLIN-5-ONE

Cat. No.: B4303393
M. Wt: 464.6 g/mol
InChI Key: QARDGBCMNCSMGF-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXY-7,7-DIMETHYL-4-(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)-10-THIOXO-7,10-DIHYDRO[1,2]DITHIOLO[3,4-C]PYRROLO[3,2,1-IJ]QUINOLIN-5-ONE is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-7,7-DIMETHYL-4-(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)-10-THIOXO-7,10-DIHYDRO[1,2]DITHIOLO[3,4-C]PYRROLO[3,2,1-IJ]QUINOLIN-5-ONE involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-7,7-DIMETHYL-4-(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)-10-THIOXO-7,10-DIHYDRO[1,2]DITHIOLO[3,4-C]PYRROLO[3,2,1-IJ]QUINOLIN-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional ketone or carboxyl groups, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-METHOXY-7,7-DIMETHYL-4-(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)-10-THIOXO-7,10-DIHYDRO[1,2]DITHIOLO[3,4-C]PYRROLO[3,2,1-IJ]QUINOLIN-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with comparable structures and functional groups. Examples might include:

Uniqueness

What sets 2-METHOXY-7,7-DIMETHYL-4-(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)-10-THIOXO-7,10-DIHYDRO[1,2]DITHIOLO[3,4-C]PYRROLO[3,2,1-IJ]QUINOLIN-5-ONE apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

Properties

IUPAC Name

(10Z)-13-methoxy-7,7-dimethyl-10-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-sulfanylidene-4,5-dithia-8-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3S5/c1-18(2)13-10(16(24)28-27-13)8-5-6(23-3)4-7-9(15(22)20(18)11(7)8)12-14(21)19-17(25)26-12/h4-5H,1-3H3,(H,19,21,25)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARDGBCMNCSMGF-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=C4N1C(=O)C(=C5C(=O)NC(=S)S5)C4=CC(=C3)OC)C(=S)SS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C3=C4N1C(=O)/C(=C\5/C(=O)NC(=S)S5)/C4=CC(=C3)OC)C(=S)SS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3S5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-METHOXY-7,7-DIMETHYL-4-(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)-10-THIOXO-7,10-DIHYDRO[1,2]DITHIOLO[3,4-C]PYRROLO[3,2,1-IJ]QUINOLIN-5-ONE
Reactant of Route 2
Reactant of Route 2
2-METHOXY-7,7-DIMETHYL-4-(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)-10-THIOXO-7,10-DIHYDRO[1,2]DITHIOLO[3,4-C]PYRROLO[3,2,1-IJ]QUINOLIN-5-ONE
Reactant of Route 3
Reactant of Route 3
2-METHOXY-7,7-DIMETHYL-4-(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)-10-THIOXO-7,10-DIHYDRO[1,2]DITHIOLO[3,4-C]PYRROLO[3,2,1-IJ]QUINOLIN-5-ONE
Reactant of Route 4
2-METHOXY-7,7-DIMETHYL-4-(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)-10-THIOXO-7,10-DIHYDRO[1,2]DITHIOLO[3,4-C]PYRROLO[3,2,1-IJ]QUINOLIN-5-ONE
Reactant of Route 5
2-METHOXY-7,7-DIMETHYL-4-(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)-10-THIOXO-7,10-DIHYDRO[1,2]DITHIOLO[3,4-C]PYRROLO[3,2,1-IJ]QUINOLIN-5-ONE
Reactant of Route 6
Reactant of Route 6
2-METHOXY-7,7-DIMETHYL-4-(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)-10-THIOXO-7,10-DIHYDRO[1,2]DITHIOLO[3,4-C]PYRROLO[3,2,1-IJ]QUINOLIN-5-ONE

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